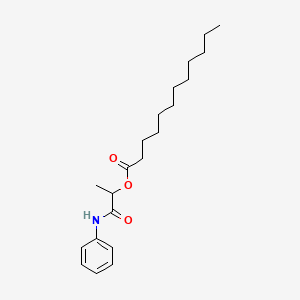
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate is a chemical compound with the molecular formula C21H33NO3 and a molecular weight of 347.4916 g/mol It is known for its unique structure, which includes a phenylamino group attached to a propan-2-yl dodecanoate backbone
Vorbereitungsmethoden
The synthesis of 1-Oxo-1-(phenylamino)propan-2-yl dodecanoate typically involves the reaction of phenylamine with a suitable ester precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Oxo-1-(phenylamino)propan-2-yl dodecanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate can be compared with other similar compounds, such as:
1-Oxo-1-(phenylamino)propan-2-yl hexanoate: Similar structure but with a shorter alkyl chain.
1-Oxo-1-(phenylamino)propan-2-yl octanoate: Another similar compound with a different alkyl chain length. These compounds share similar chemical properties but differ in their physical properties and reactivity due to variations in their alkyl chain lengths.
Eigenschaften
CAS-Nummer |
5455-63-0 |
|---|---|
Molekularformel |
C21H33NO3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(1-anilino-1-oxopropan-2-yl) dodecanoate |
InChI |
InChI=1S/C21H33NO3/c1-3-4-5-6-7-8-9-10-14-17-20(23)25-18(2)21(24)22-19-15-12-11-13-16-19/h11-13,15-16,18H,3-10,14,17H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
MYRDUMWBYFOSFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
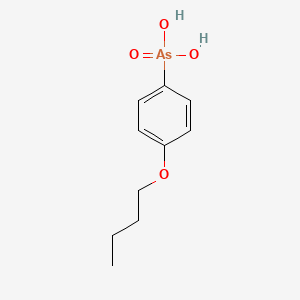
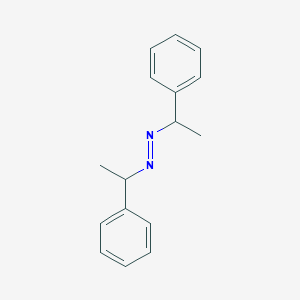
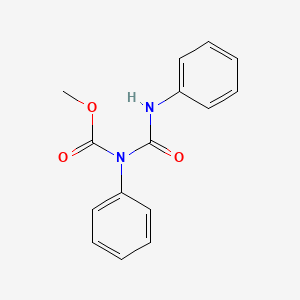

![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
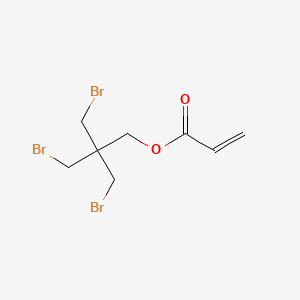

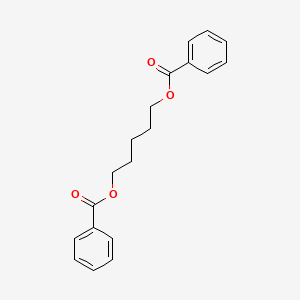
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
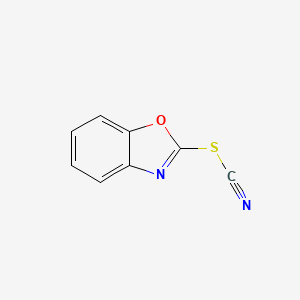
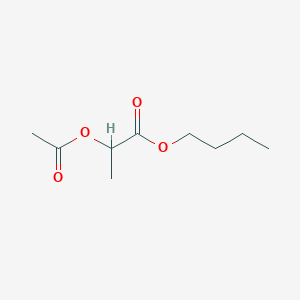
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
